Diphenyl (1-amino-2-methylpropyl)phosphonate

Lipophilicity Membrane permeability Prodrug design

Diphenyl (1-amino-2-methylpropyl)phosphonate (CAS 73270-42-5) is a diphenyl ester derivative of the α-aminophosphonate class, characterized by the molecular formula C₁₆H₂₀NO₃P and a molecular weight of 305.31 g/mol. This compound belongs to a family of phosphorus-containing amino acid mimetics wherein the carboxylic acid group of α-amino acids is isosterically replaced by a phosphonate moiety.

Molecular Formula C16H20NO3P
Molecular Weight 305.31 g/mol
CAS No. 73270-42-5
Cat. No. B14446146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenyl (1-amino-2-methylpropyl)phosphonate
CAS73270-42-5
Molecular FormulaC16H20NO3P
Molecular Weight305.31 g/mol
Structural Identifiers
SMILESCC(C)C(N)P(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2
InChIInChI=1S/C16H20NO3P/c1-13(2)16(17)21(18,19-14-9-5-3-6-10-14)20-15-11-7-4-8-12-15/h3-13,16H,17H2,1-2H3
InChIKeyOFQJMBVXCZFBPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diphenyl (1-amino-2-methylpropyl)phosphonate CAS No. 73270-42-5 Procurement-Grade Technical Profile


Diphenyl (1-amino-2-methylpropyl)phosphonate (CAS 73270-42-5) is a diphenyl ester derivative of the α-aminophosphonate class, characterized by the molecular formula C₁₆H₂₀NO₃P and a molecular weight of 305.31 g/mol. This compound belongs to a family of phosphorus-containing amino acid mimetics wherein the carboxylic acid group of α-amino acids is isosterically replaced by a phosphonate moiety. As a diphenyl ester, it exhibits markedly increased lipophilicity (LogP = 4.98) compared to its diethyl ester analog (LogP = 2.89), which situates it as a key intermediate for membrane-permeable prodrug design and enzyme inhibitor development. [1]

Why Generic α-Aminophosphonate Substitution Is Not Advisable for Diphenyl (1-amino-2-methylpropyl)phosphonate–Based Research Workflows


The α-aminophosphonate scaffold allows significant structural diversification through ester group variation (diethyl, dibenzyl, monophenyl, diphenyl), each producing distinct physicochemical and pharmacokinetic properties. Although all members share a common phosphonate core, the diphenyl ester uniquely balances high membrane permeability (LogP = 4.98) with esterase-labile prodrug activation, allowing for oral bioavailability and sustained systemic exposure—properties that the diethyl ester (LogP = 2.89, <3% oral bioavailability for similar scaffolds) cannot replicate. For applications requiring cellular uptake, in vivo efficacy, or selective enzyme inhibition, the identity of the ester moiety is unequivocally performance-determining and cannot be presumed interchangeable. [1] [2] [3]

Diphenyl (1-amino-2-methylpropyl)phosphonate Differentiated Quantitative Performance Evidence Under Standardized Assay Conditions


Lipophilicity-Driven Membrane Permeability Advantage: LogP Comparison Diphenyl vs. Diethyl Ester

The diphenyl ester confers a LogP of 4.98, significantly exceeding the diethyl ester (LogP = 2.89) by 2.09 log units. This difference predicts approximately 100-fold higher partition into lipid membranes, directly impacting cellular uptake and oral absorption.

Lipophilicity Membrane permeability Prodrug design

Orally Bioavailable Prodrug Activation: Diphenyl Phosphonate Enables 8-Hour Ex Vivo NEP Inhibition vs. Non-Bioavailable Free Acid

Diphenyl α-aminomethyl phosphonate CGS 25462 (structurally analogous to the target compound) demonstrated sustained NEP inhibition for at least 8 hours post oral administration (30 mg/kg) in rats, along with a -35 ± 7 mmHg reduction in mean arterial pressure. In contrast, the corresponding free phosphonic acid (CGS 24592) displayed high in vitro potency (IC₅₀ = 1.9 nM) but lacked oral bioavailability entirely. [1] [2]

Oral bioavailability Prodrug activation Neutral endopeptidase inhibition

Enzyme Inhibitory Potency: Diphenyl α-Aminoalkylphosphonate Achieves 250 nM IC₅₀ Against Prostate-Specific Antigen (PSA)

A diphenyl α-aminoalkylphosphonate derivative (R/S-diphenyl[N-benzyloxycarbonylamino(4-carbamoylphenyl)methyl]phosphonate) was identified as a potent PSA inhibitor with an IC₅₀ of 250 nM and an AutoDock binding score of -8.29/-9.14 kJ·mol⁻¹. This potency is attributable to the diphenyl ester's ability to covalently engage the catalytic serine residue, a mechanism not equally accessible to diethyl or monoester analogs. [1] [2]

Enzyme inhibition Prostate-specific antigen Drug design

Hydrolytic Stability and Prodrug Activation Pathway: Diphenyl Ester Sequential Hydrolysis to Bioactive Phosphonic Acid

The diphenyl phosphonate prodrug undergoes a well-characterized sequential hydrolysis: diphenyl diester → monophenyl phosphonate intermediate → bioactive phosphonic acid. This controlled activation occurs via bicarbonate-catalyzed chemical hydrolysis (pH 7.4) and plasma esterases across species (rat, dog, human). The monophenyl intermediate is critical to the activation cascade, and the diphenyl starting material uniquely enables this pathway. [1] [2]

Hydrolytic stability Prodrug metabolism Phosphonate chemistry

Diphenyl (1-amino-2-methylpropyl)phosphonate High-Value Application Scenarios Supported by Quantitative Differentiation Evidence


Orally Bioavailable Phosphonate Prodrug Programs for Cardiovascular or Oncology Targets

Leveraging the proven 8-hour ex vivo NEP inhibition and oral bioavailability of structurally analogous diphenyl prodrugs (CGS 25462, -35 ± 7 mmHg MAP reduction at 5 h), this compound serves as an optimal starting scaffold for oral drug candidates requiring sustained systemic exposure. The LogP of 4.98 ensures adequate intestinal permeability while the esterase-labile phenyl groups enable rapid activation. [1] [2]

Prostate-Specific Antigen (PSA)–Targeted Inhibitor Development and Diagnostic Probe Design

With demonstrated sub-micromolar PSA inhibition (IC₅₀ = 250 nM) and validated molecular docking interactions involving catalytic residues THR190, SER217, and SER227, this diphenyl phosphonate scaffold is directly applicable to prostate cancer therapeutic and diagnostic imaging probe design, where selective PSA binding is required. [1]

Aminopeptidase N/CD13–Targeted Antiangiogenic Agent Research

Building on the evidence that monoaryl phosphonate esters exhibit higher inhibition potency than free phosphonic acids against aminopeptidase N/CD13, the diphenyl (1-amino-2-methylpropyl)phosphonate provides the chemical precursor for generating the active monophenyl inhibitor species through controlled partial hydrolysis, facilitating structure–activity relationship (SAR) exploration in tumor angiogenesis programs. [1]

Enzyme Mechanism Studies Using Covalent Phosphonate Probes

The compound's ability to form covalent phosphonyl-enzyme adducts with serine proteases (as demonstrated by the PSA and NEP inhibitor mechanisms) and its availability as a defined diester with predictable sequential hydrolysis make it a valuable tool compound for mechanistic enzymology, active-site titration, and catalytic antibody generation studies. [1] [2]

Quote Request

Request a Quote for Diphenyl (1-amino-2-methylpropyl)phosphonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.